molecular formula C9H11F3N2O B12959305 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine

Cat. No.: B12959305
M. Wt: 220.19 g/mol
InChI Key: GWMLEFYJEKOQMC-UHFFFAOYSA-N
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Description

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C9H11F3N2O It is known for its unique structure, which includes a trifluoroethoxy group attached to a pyridine ring

Preparation Methods

The synthesis of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine typically involves several steps. One common method includes the reaction of 2-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base to form 5-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-imine: This compound has a similar structure but contains an imine group instead of an amine group. The presence of the imine group can significantly alter its reactivity and applications.

    2-(4-Cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide:

The uniqueness of this compound lies in its specific combination of trifluoroethoxy and pyridine functionalities, which provide distinct reactivity and potential for various applications .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine

InChI

InChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3

InChI Key

GWMLEFYJEKOQMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)N

Origin of Product

United States

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